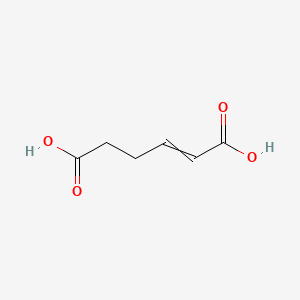
(1-Bromocyclopent-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromocyclopent-2-en-1-yl)benzene is an organic compound characterized by a benzene ring attached to a cyclopentene ring with a bromine atom at the first position. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentene: The compound can be synthesized by the bromination of cyclopentene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with cyclopentene using an aluminum chloride (AlCl3) catalyst and bromine.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of (1-hydroxycyclopent-2-en-1-yl)benzene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and various oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), and metal catalysts.
Substitution: Amines, alcohols, and alkyl halides under nucleophilic substitution conditions.
Major Products Formed:
Oxidation: Cyclopentene-1-carboxylic acid, cyclopentene-1-one, and cyclopentene-1-ol.
Reduction: (1-Hydroxycyclopent-2-en-1-yl)benzene.
Substitution: (1-Aminocyclopent-2-en-1-yl)benzene, (1-alkoxycyclopent-2-en-1-yl)benzene.
Aplicaciones Científicas De Investigación
(1-Bromocyclopent-2-en-1-yl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-Bromocyclopent-2-en-1-yl)benzene exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of various oxidized products. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(1-Bromocyclopent-2-en-1-yl)benzene is unique due to its bromine atom and cyclopentene ring structure. Similar compounds include:
1-Bromobenzene: Lacks the cyclopentene ring.
Cyclopentene: Lacks the bromine atom and benzene ring.
Benzene: Lacks the cyclopentene ring and bromine atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(1-bromocyclopent-2-en-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBMIULHNSGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B7934137.png)




![2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7934163.png)








